Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate is a chemical compound with the molecular formula C10H14O2. It is a bicyclic ester that is often used in various chemical reactions and applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is a cycloaddition process between a conjugated diene and a substituted alkene (dienophile). For instance, a common synthetic route involves the reaction between 2-methylfuran and methyl-3-bromo-propiolate . The reaction conditions often require a catalyst and specific temperature control to ensure high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions with optimized conditions for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for converting esters to alcohols.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alcohols: Produced via reduction of the ester group.
Substituted Derivatives: Result from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavors due to its unique aroma profile.
Mechanism of Action
The mechanism of action of ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents to form epoxides, which can further react with other molecules. The unique bicyclic structure of the compound allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Uniqueness
Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of the 2-methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different chemical and physical properties compared to its similar compounds.
Properties
IUPAC Name |
ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-13-10(12)11(2)7-8-4-5-9(11)6-8/h4-5,8-9H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGHYFMQCBTLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CC1C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620136 |
Source
|
Record name | Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84161-76-2 |
Source
|
Record name | Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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